molecular formula C15H21ClN2O3S B5731260 2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide

2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide

Cat. No. B5731260
M. Wt: 344.9 g/mol
InChI Key: QRRLFIXZSVTUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide, also known as D-Cycloserine (DCS), is a synthetic antibiotic that has been used to treat various bacterial infections. However, it has gained attention in recent years due to its potential applications in neuroscience research. DCS is a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.

Mechanism of Action

DCS acts as a partial agonist of the NMDA receptor, which is involved in synaptic plasticity and learning and memory processes. By binding to the receptor, DCS can enhance the effects of glutamate, the primary excitatory neurotransmitter in the brain. This can lead to increased synaptic plasticity and improved learning and memory processes.
Biochemical and Physiological Effects:
DCS has been shown to have various biochemical and physiological effects in the brain. It can increase the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine. Additionally, DCS can modulate the activity of various signaling pathways involved in synaptic plasticity and learning and memory processes.

Advantages and Limitations for Lab Experiments

One advantage of using DCS in lab experiments is its ability to enhance the effects of glutamate, which can lead to improved learning and memory processes. Additionally, DCS has been shown to have a relatively favorable safety profile and is well-tolerated in humans. However, one limitation of using DCS is its potential to have off-target effects on other neurotransmitter systems, which can complicate data interpretation.

Future Directions

There are several future directions for research on DCS. One area of interest is its potential to enhance cognitive function in healthy individuals and in patients with cognitive impairments. Additionally, DCS may have applications in the treatment of other neuropsychiatric disorders, such as depression and schizophrenia. Further research is needed to fully understand the mechanisms of action of DCS and its potential applications in the field of neuroscience.

Synthesis Methods

DCS can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with cyclohexylamine, followed by the addition of dimethylamine and sulfonyl chloride. The final product is obtained through recrystallization and purification steps.

Scientific Research Applications

DCS has been extensively studied for its potential applications in cognitive and behavioral therapies. It has been shown to enhance the effects of exposure therapy in patients with anxiety disorders, as well as improve social cognition and functioning in individuals with autism spectrum disorder. Additionally, DCS has been investigated for its potential to enhance cognitive function in healthy individuals and in patients with cognitive impairments.

properties

IUPAC Name

2-chloro-N-cyclohexyl-5-(dimethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-18(2)22(20,21)12-8-9-14(16)13(10-12)15(19)17-11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRLFIXZSVTUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-cyclohexyl-5-(dimethylsulfamoyl)benzamide

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